N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS No.: 1056008-95-7
Cat. No.: VC7684019
Molecular Formula: C15H9N3OS2
Molecular Weight: 311.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1056008-95-7 |
|---|---|
| Molecular Formula | C15H9N3OS2 |
| Molecular Weight | 311.38 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C15H9N3OS2/c19-13(14-16-9-5-1-3-7-11(9)20-14)18-15-17-10-6-2-4-8-12(10)21-15/h1-8H,(H,17,18,19) |
| Standard InChI Key | QRWVXFMPSLPFDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
N-(Benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide (C₁₃H₈N₃OS₂) features two benzothiazole moieties linked by a carboxamide group. The benzothiazole rings are fused bicyclic systems comprising a benzene ring fused to a thiazole ring, which contains nitrogen and sulfur atoms at positions 1 and 3, respectively . The carboxamide bridge (-CONH-) connects the 2-position of one benzothiazole to the 2-position of the second benzothiazole, creating a symmetrical bis-heterocyclic structure.
Key Structural Features
The compound’s planar structure and conjugated π-system contribute to its potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for biological activity .
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves coupling a benzothiazole-2-carboxylic acid derivative with a benzothiazol-2-amine using carbodiimide-based coupling reagents. A representative protocol adapted from studies on analogous carboxamides is outlined below:
Stepwise Procedure
-
Activation of Carboxylic Acid: Benzothiazole-2-carboxylic acid (1.0 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 1.5 mmol) in dichloromethane (DCM) at room temperature.
-
Amide Bond Formation: Benzothiazol-2-amine (1.1 mmol) is added to the reaction mixture, which is stirred for 12–24 hours.
-
Workup: The crude product is purified via silica gel chromatography (eluent: DCM/methanol 10:1) or recrystallization from chloroform/methanol .
Physicochemical and Pharmacokinetic Properties
Experimental and Predicted Data
Physicochemical profiling of bis-benzothiazole carboxamides reveals critical parameters influencing bioavailability and drug-likeness (Table 1) .
Table 1: Physicochemical Properties of N-(Benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
The compound’s high logP value and low water solubility suggest lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume